Cas no 2639437-26-4 (Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate)

Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate is a chiral intermediate with significant utility in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs). Its structural features, including the 4-chlorophenyl and amino-functionalized pentanoate backbone, make it a versatile building block for medicinal chemistry applications. The ethyl ester group enhances solubility and reactivity, facilitating further derivatization. This compound is valued for its stereochemical purity and stability under standard storage conditions, ensuring consistent performance in synthetic pathways. Its role in enabling efficient asymmetric synthesis underscores its importance in the development of biologically active compounds, particularly those targeting central nervous system (CNS) disorders and other therapeutic areas.
Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate structure
2639437-26-4 structure
商品名:Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
CAS番号:2639437-26-4
MF:C14H20ClNO2
メガワット:269.76710319519
CID:5665056
PubChem ID:165901357

Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate 化学的及び物理的性質

名前と識別子

    • 2639437-26-4
    • EN300-27731116
    • ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
    • Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
    • インチ: 1S/C14H20ClNO2/c1-4-18-13(17)9-12(14(2,3)16)10-5-7-11(15)8-6-10/h5-8,12H,4,9,16H2,1-3H3
    • InChIKey: PWIUTYXBCJPBQD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C(CC(=O)OCC)C(C)(C)N

計算された属性

  • せいみつぶんしりょう: 269.1182566g/mol
  • どういたいしつりょう: 269.1182566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 52.3Ų

Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27731116-1.0g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4 95.0%
1.0g
$642.0 2025-03-19
Enamine
EN300-27731116-10.0g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4 95.0%
10.0g
$2762.0 2025-03-19
Enamine
EN300-27731116-0.1g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4 95.0%
0.1g
$565.0 2025-03-19
Enamine
EN300-27731116-10g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4
10g
$2762.0 2023-09-10
Enamine
EN300-27731116-2.5g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4 95.0%
2.5g
$1260.0 2025-03-19
Enamine
EN300-27731116-5.0g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4 95.0%
5.0g
$1862.0 2025-03-19
Enamine
EN300-27731116-0.5g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4 95.0%
0.5g
$616.0 2025-03-19
Enamine
EN300-27731116-0.05g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4 95.0%
0.05g
$539.0 2025-03-19
Enamine
EN300-27731116-0.25g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4 95.0%
0.25g
$591.0 2025-03-19
Enamine
EN300-27731116-1g
ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
2639437-26-4
1g
$642.0 2023-09-10

Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate 関連文献

Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoateに関する追加情報

Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate (CAS No. 2639437-26-4): An Overview

Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate (CAS No. 2639437-26-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a chlorophenyl moiety, and a methylpentanoate ester. These functional groups contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate consists of a central carbon chain with an amino group at the fourth position, a 4-chlorophenyl substituent at the third position, and an ethyl ester at the carboxylic acid terminus. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for its potential use in pharmaceutical formulations and biological assays.

Recent studies have highlighted the pharmacological potential of Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate. One notable area of research is its activity as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Research has demonstrated that Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate can scavenge free radicals and protect cells from oxidative damage. This makes it a promising candidate for developing drugs to combat oxidative stress-related conditions.

In addition to its anti-inflammatory and antioxidant activities, Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate has also been investigated for its anti-cancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This suggests that it may have potential as a chemotherapeutic agent or adjuvant therapy in cancer treatment.

The synthesis of Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate involves several steps, including the formation of the chlorophenyl moiety, the introduction of the amino group, and the esterification reaction to form the ethyl ester. These synthetic routes are well-documented in the literature and can be optimized for large-scale production if needed for commercial or clinical applications.

From a pharmaceutical development perspective, Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate has shown promising results in preclinical studies. Its favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity, make it an attractive candidate for further investigation in animal models and eventually human clinical trials. Ongoing research aims to optimize its formulation and delivery methods to enhance its therapeutic efficacy while minimizing side effects.

In conclusion, Ethyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate (CAS No. 2639437-26-4) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it a valuable target for further research and development in the pharmaceutical industry. As more studies are conducted, it is likely that new applications and insights will emerge, further solidifying its importance in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量